7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
“7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C19H19N5O and a molecular weight of 333.39 . It belongs to the class of pyrrolopyrimidines, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolopyrimidines often involves the condensation of amines with other organic compounds, followed by cyclization . However, the specific synthesis process for “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is not explicitly mentioned in the available sources.
Molecular Structure Analysis
The molecular structure of “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by a pyrrolopyrimidine core, with a furan-2-ylmethyl group at the 7-position and dimethyl groups at the 5 and 6 positions .
Chemical Reactions Analysis
The specific chemical reactions involving “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are not detailed in the available sources. However, pyrrolopyrimidines are known to undergo various chemical reactions, including condensation and cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are not fully detailed in the available sources. However, it is known that the compound has a molecular weight of 333.39 .
Scientific Research Applications
Cancer Research: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, which is structurally similar to the compound , have shown significant cytotoxic activities against various cancer cell lines .
Antitubercular Agents
Derivatives of 4-aminopyrrolo[2,3-d]pyrimidine, a core structure related to the compound, have been explored as antitubercular agents. These derivatives have displayed in vitro activity against strains of Mycobacterium tuberculosis, offering insights into the development of new anti-TB compounds .
Mechanism of Action
The mechanism of action of “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is not specified in the available sources. However, pyrrolopyrimidines are known to exhibit a wide range of biological activities .
Future Directions
The future directions for research on “7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are not explicitly mentioned in the available sources. However, given the wide range of biological activities exhibited by pyrrolopyrimidines, further research into the properties and potential applications of this compound could be beneficial .
properties
IUPAC Name |
7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMWXDUQHVTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407007 | |
Record name | 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
103026-12-6 | |
Record name | 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103026-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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